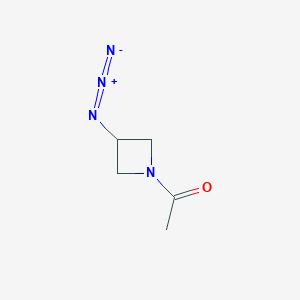
1-(4-Fluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
Übersicht
Beschreibung
1-(4-Fluoropiperidin-1-yl)-2-(methylamino)ethan-1-one, also known as 4-FMP or 4-fluoromethylphenidate, is a synthetic stimulant drug of the piperidine class. It is an analog of methylphenidate (Ritalin) and is commonly used in research studies as a substitute for methylphenidate. 4-FMP is an effective stimulant and has effects similar to those of methylphenidate, but with a longer duration of action.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
A study by M. Lall et al. (2012) describes the stereoselective synthesis of a key intermediate, utilized in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting multidrug-resistant pathogens causing respiratory tract infections. This research highlights the compound's role in developing efficient synthetic routes for pharmaceuticals (Lall et al., 2012).
Chemosensor Development
Research by G. Park et al. (2015) developed an "off–on fluorescence type" chemosensor for Zn2+ detection, showcasing the compound's application in environmental monitoring and biological assays. This sensor demonstrated remarkable fluorescence enhancement, indicating its potential for practical use in detecting metal ions in various samples (Park et al., 2015).
Fluorescent Probes for β-Amyloids
A novel fluorescent probe for β-amyloids, relevant for Alzheimer’s disease diagnosis, was synthesized by Huan-bao Fa et al. (2015). This research illustrates the compound's utility in creating diagnostic tools for neurodegenerative diseases, with the probe showing high binding affinities toward Aβ(1–40) aggregates (Fa et al., 2015).
HIV-1 Attachment Inhibition
The modification of the piperazine ring, including 4-fluoro substitutions, in indole-based derivatives was explored by Tao Wang et al. (2009) for their potential to inhibit HIV-1 attachment. This research underscores the compound's significance in developing novel antiviral therapies, particularly targeting the early stages of viral infection (Wang et al., 2009).
Endosomolytic Polymers
A study on poly(amido-amine)s carrying piperazine units, by P. Ferruti et al. (2000), revealed the polymers' endosomolytic properties, correlating their physicochemical and biological attributes. This application is crucial in developing non-viral vectors for gene therapy, demonstrating the compound's role in enhancing cellular delivery mechanisms (Ferruti et al., 2000).
Eigenschaften
IUPAC Name |
1-(4-fluoropiperidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-10-6-8(12)11-4-2-7(9)3-5-11/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHRTKJLNAVZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















